N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of chloro and methyl groups, contribute to its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide typically involves multi-step organic reactions. One common approach is:
Step 1: Synthesis of the intermediate sulfonyl chloride by reacting 4-chlorophenyl sulfonyl chloride with an appropriate amine under controlled conditions.
Step 2: Coupling of the intermediate with 4-chloro-2-methylaniline in the presence of a base such as triethylamine to form the desired sulfonamide derivative.
Step 3: Acetylation of the resulting compound using acetic anhydride or acetyl chloride to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: for the synthesis steps.
Automated control systems: to maintain reaction conditions such as temperature, pressure, and pH.
Purification techniques: like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential as a therapeutic agent in treating infections or other diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial cells.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes, leading to the death or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide
- N-(4-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonyl-3-methylanilino)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide is unique due to:
- Structural Features : The presence of both chloro and methyl groups enhances its chemical stability and biological activity.
- Biological Activity : Exhibits a broader spectrum of antimicrobial activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-15-4-3-5-19(12-15)26(30(28,29)20-9-6-17(23)7-10-20)14-22(27)25-21-11-8-18(24)13-16(21)2/h3-13H,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWCJQHFZWPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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